molecular formula C8H17N3O B055063 N,N,3-Trimethylpiperazine-1-carboxamide CAS No. 114649-92-2

N,N,3-Trimethylpiperazine-1-carboxamide

Cat. No.: B055063
CAS No.: 114649-92-2
M. Wt: 171.24 g/mol
InChI Key: AYOUISFJHNPBPO-UHFFFAOYSA-N
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Description

N,N,3-Trimethylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O and a molecular weight of 171.24 g/mol. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N,N,3-Trimethylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,3-Trimethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N,3-Trimethylpiperazine-1-carboxamide include:

  • N-Methylpiperazine
  • N,N-Dimethylpiperazine
  • N,N-Diethylpiperazine

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N,3-trimethylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-6-11(5-4-9-7)8(12)10(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUISFJHNPBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555733
Record name N,N,3-Trimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114649-92-2
Record name N,N,3-Trimethylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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